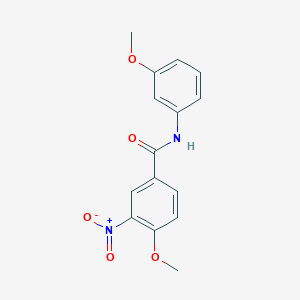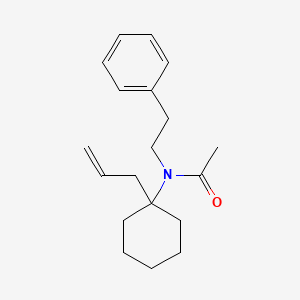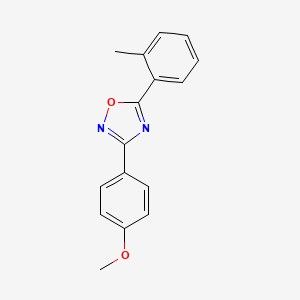![molecular formula C15H13N3OS3 B5696900 2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide” is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is a part of a series of compounds that have been synthesized and evaluated for their urease inhibitor activities .
Synthesis Analysis
The synthesis of these compounds involves three steps, starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The urease inhibitory activity of these compounds has been compared with standard inhibitors, and the synthesized compounds have shown high activity against the enzyme .Applications De Recherche Scientifique
Chemical Properties
This compound, also known as AldrichCPR, has a linear formula of C15H13N3OS3 and a molecular weight of 347.482 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Anti-Epileptic Applications
The 1,3,4-thiadiazole moiety, which is present in this compound, has been found to exhibit a wide range of biological activities, including anticonvulsant effects . Derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity .
Anticancer/Antitumor Applications
1,3,4-thiadiazole derivatives have been found to possess anticancer/antitumor activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .
Antidiabetic Applications
The 1,3,4-thiadiazole moiety has also been associated with antidiabetic activities . This suggests potential applications of this compound in the treatment of diabetes .
Anti-Inflammatory Applications
1,3,4-thiadiazole derivatives have been found to exhibit anti-inflammatory activities . This suggests potential applications of this compound in the treatment of inflammatory conditions .
Antimicrobial Applications
The 1,3,4-thiadiazole moiety has been associated with antimicrobial activities . This suggests potential applications of this compound in the treatment of microbial infections .
Urease Inhibitory Applications
2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests potential applications of this compound in the treatment of diseases related to urease activity .
Antiviral Applications
The 1,3,4-thiadiazole moiety has been associated with antiviral activities . This suggests potential applications of this compound in the treatment of viral infections .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c16-13(19)9-21-15-18-17-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJBVKYFQWSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((1-Naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

